N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
Description
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-4-2-1-3-11(12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMFKHROZOWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hantzsch Thiazole Formation
The 4-(2-chlorophenyl)-1,3-thiazol-2-amine core is synthesized through a modified Hantzsch reaction:
Reagents :
- 2-Chloro-1-(2-chlorophenyl)ethanone (1.0 equiv)
- Thiourea (1.2 equiv)
- Ethanol (reflux, 6–8 h)
Mechanism :
- Nucleophilic attack by thiourea on the α-halo ketone
- Cyclization with elimination of HCl
- Aromatization to form the thiazole ring
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +15% vs. DMF |
| Temperature | Reflux (78°C) | +22% vs. RT |
| Reaction Time | 7 h | Peak yield |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the amine intermediate in 68–72% purity.
Acylation with Morpholinoacetyl Chloride
Acyl Chloride Preparation
Morpholinoacetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:
Procedure :
- Add SOCl₂ (1.5 equiv) dropwise to morpholinoacetic acid in dry dichloromethane (DCM) at 0°C
- Stir at room temperature for 3 h
- Remove excess SOCl₂ under reduced pressure
Critical Parameters :
Amide Coupling Reaction
The thiazole amine undergoes acylation in the presence of a mild base:
Reaction Setup :
- 4-(2-Chlorophenyl)-1,3-thiazol-2-amine (1.0 equiv)
- Morpholinoacetyl chloride (1.1 equiv)
- Triethylamine (TEA, 1.5 equiv) in DCM (0°C → RT)
Reaction Monitoring :
- TLC (ethyl acetate/hexane 1:1, Rf = 0.3)
- Completion in 4–6 h
Yield Optimization :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 78 |
| DMAP | THF | 40 | 82 |
| NaHCO₃ (aq) | EtOAc/H₂O | 0→25 | 65 |
Post-reaction workup involves sequential washes with 5% HCl, saturated NaHCO₃, and brine. Final purification via preparative HPLC (0.1% TFA/CH₃CN gradient) achieves >95% purity.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-described method (WO2006066172A1) combines thiazole formation and acylation in a single reactor:
Steps :
- React 2-chlorophenyl glyoxal with thiourea in ethanol (4 h, reflux)
- Direct addition of morpholinoacetyl chloride and TEA without intermediate isolation
- Total reaction time: 9 h
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Immobilized thiazole amines on Wang resin enable scalable synthesis:
Procedure :
- Load 4-(2-chlorophenyl)-1,3-thiazol-2-amine onto resin via carbamate linkage
- Perform acylation with morpholinoacetic acid/HATU
- Cleave with TFA/DCM (95:5)
Performance Metrics :
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.85 (d, J = 7.8 Hz, 1H, Ar-H)
- δ 7.42–7.38 (m, 3H, Ar-H)
- δ 4.12 (s, 2H, NCH₂CO)
- δ 3.71 (t, J = 4.6 Hz, 4H, morpholine-OCH₂)
- δ 2.58 (br s, 4H, morpholine-NCH₂)
HRMS (ESI+) :
Purity Analysis Methods
| Technique | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA gradient | ≥98.5% area |
| Karl Fischer | Coulometric titration | ≤0.2% H₂O |
| Residual Solvents | GC-MS headspace | <500 ppm EtOAc |
Industrial-Scale Production Considerations
Critical Process Parameters (CPPs)
| Parameter | Design Space | Control Strategy |
|---|---|---|
| Acylation Temp | 0–5°C | Jacket cooling with PID |
| TEA Equivalents | 1.45–1.55 | Automated dispensing |
| HPLC Purification | 20–25% CH₃CN gradient | UV-triggered collection |
Environmental Impact Mitigation
- Solvent recovery: 92% DCM recycled via distillation
- Aqueous waste treatment: Activated carbon adsorption for morpholine removal
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-amino-4-(2-chlorophenyl)thiazole + morpholinoacetyl chloride | Dry toluene, reflux | ~65% |
Antimicrobial Activity
Research has indicated that N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth .
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against viruses that pose significant health risks. Preliminary studies suggest that it may interfere with viral replication processes, although more extensive research is required to confirm these findings.
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Anticancer Activity
The compound's anticancer properties have been a focal point in recent studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF7), indicating its potential as a chemotherapeutic agent .
Table 2: Biological Activities
Case Study 1: Antimicrobial Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various thiazole derivatives, including this compound. They evaluated their antimicrobial activity using standard assays against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant activity compared to control agents .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of this compound against MCF7 breast cancer cells using the Sulforhodamine B assay. The findings revealed that this compound effectively inhibited cell proliferation, suggesting a promising avenue for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide, also known by its CAS number 92494-47-8, is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 337.82 g/mol
- Structure : The compound features a thiazole ring substituted with a chlorophenyl group and a morpholinoacetamide moiety.
Synthesis
The synthesis of this compound typically involves the acylation of thiazole derivatives under reflux conditions in organic solvents such as toluene. The yield reported for this synthesis is approximately 65% .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis such as caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical biological processes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
- Disruption of Cell Signaling Pathways : It has been suggested that the compound interferes with pathways related to cell survival and proliferation, particularly in cancer cells.
Q & A
Basic: What are the recommended synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide?
The synthesis typically involves a multi-step approach:
- Thiazole ring formation : Condensation of 2-chlorophenyl-substituted thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
- Amide coupling : React the thiazole intermediate with morpholinoacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- HPLC-MS : Quantify purity and confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₁₅H₁₅ClN₃O₂S: 352.07) .
- NMR spectroscopy : Key signals include δ 7.4–7.6 ppm (aromatic protons from 2-chlorophenyl), δ 3.5–3.7 ppm (morpholine protons), and δ 2.8–3.0 ppm (thiazole C-H) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Intermediate: What crystallographic methods are suitable for resolving its 3D structure?
- Single-crystal X-ray diffraction :
- Challenges : Crystallization may require vapor diffusion (e.g., DCM/pentane) due to low solubility in polar solvents .
Intermediate: How can researchers address contradictory bioactivity data across assays?
- Methodological variables :
- Cell line specificity : Test cytotoxicity in multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols (48-hour exposure, 10 µM–100 µM range) .
- Assay conditions : Control DMSO concentration (<0.1% v/v) to avoid solvent interference .
- Statistical validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values (e.g., reported discrepancies in CXCR2 inhibition assays ).
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the morpholine ring to enhance metabolic stability .
- Replace the 2-chlorophenyl group with a 4-methoxyphenyl moiety to improve solubility (logP reduction from 3.2 to 2.8) .
- Formulation : Use PEGylated liposomes for controlled release in pharmacokinetic profiling (plasma t₁/₂ > 6 hours) .
Advanced: How can computational modeling predict binding modes to biological targets?
- Molecular docking :
- SAR analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (R² > 0.85) .
Advanced: What experimental approaches resolve conflicting crystallographic hydrogen-bonding patterns?
- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H···O interactions) and identify packing motifs .
- Comparative studies : Overlay multiple crystal structures (e.g., CCDC database) to assess conformational flexibility of the morpholine ring .
Advanced: How can researchers design analogs to overcome off-target effects observed in kinase assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
